molecular formula C17H18BrNO2 B11700032 2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B11700032
M. Wt: 348.2 g/mol
InChI Key: JFPVXBAUWNUTTK-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group and an ethyl-methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.

    Etherification: The 4-bromophenol is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(4-bromophenoxy)acetic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and acetamide moieties.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include oxidized phenyl derivatives.

    Reduction: Reduced forms of the phenyl or acetamide groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and elucidation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenoxy and ethyl-methylphenyl groups also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C17H18BrNO2/c1-3-13-6-4-5-12(2)17(13)19-16(20)11-21-15-9-7-14(18)8-10-15/h4-10H,3,11H2,1-2H3,(H,19,20)

InChI Key

JFPVXBAUWNUTTK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=C(C=C2)Br)C

Origin of Product

United States

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